molecular formula C22H27N3O4 B14199472 2-Methylalanyl-L-phenylalanyl-L-phenylalanine CAS No. 832078-35-0

2-Methylalanyl-L-phenylalanyl-L-phenylalanine

Cat. No.: B14199472
CAS No.: 832078-35-0
M. Wt: 397.5 g/mol
InChI Key: YFAIVPCWNXQGIB-ROUUACIJSA-N
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Description

2-Methylalanyl-L-phenylalanyl-L-phenylalanine is a synthetic peptide composed of three amino acids: 2-methylalanine, L-phenylalanine, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.

    Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Smaller peptide fragments or amino acids.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

2-Methylalanyl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of novel materials and biopolymers.

Mechanism of Action

The mechanism of action of 2-Methylalanyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the 2-methylalanine residue.

    L-Phenylalanine methyl ester: A derivative of phenylalanine used in peptide synthesis.

    Semaglutide: A peptide with a similar structure but used primarily as a therapeutic agent for diabetes.

Uniqueness

2-Methylalanyl-L-phenylalanyl-L-phenylalanine is unique due to the presence of the 2-methylalanine residue, which can influence its structural conformation and reactivity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Properties

CAS No.

832078-35-0

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H27N3O4/c1-22(2,23)21(29)25-17(13-15-9-5-3-6-10-15)19(26)24-18(20(27)28)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14,23H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t17-,18-/m0/s1

InChI Key

YFAIVPCWNXQGIB-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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